Cas no 32022-28-9 (4-(Acetyloxy)-3-methoxybenzenethanol Acetate)

4-(Acetyloxy)-3-methoxybenzenethanol Acetate is a chemically synthesized ester derivative, primarily utilized in organic synthesis and specialty chemical applications. Its structure combines acetyl and methoxy functional groups, offering reactivity suitable for intermediates in pharmaceuticals, fragrances, or fine chemicals. The compound's acetylated phenolic group enhances stability and solubility in organic solvents, facilitating controlled reactions. Its methoxy substitution further influences electronic properties, making it valuable for tailored synthesis. The product is characterized by high purity and consistent performance, ensuring reproducibility in research and industrial processes. Proper handling under standard laboratory conditions is recommended due to its potential sensitivity to hydrolysis or thermal degradation.
4-(Acetyloxy)-3-methoxybenzenethanol Acetate structure
32022-28-9 structure
商品名:4-(Acetyloxy)-3-methoxybenzenethanol Acetate
CAS番号:32022-28-9
MF:C11H14O4.C2H4O2
メガワット:270.27842
CID:1064209
PubChem ID:24766774

4-(Acetyloxy)-3-methoxybenzenethanol Acetate 化学的及び物理的性質

名前と識別子

    • 4-(Acetyloxy)-3-methoxybenzenethanol Acetate
    • 2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate
    • DB-252794
    • 4-(Acetyloxy)-3-methoxybenzeneethanol 1-Acetate; 4-Hydroxy-3-methoxyphenethyl Alcohol Diacetate
    • 32022-28-9
    • インチ: InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3
    • InChIKey: XKNYEIJAGJNUPM-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC

計算された属性

  • せいみつぶんしりょう: 252.09977361g/mol
  • どういたいしつりょう: 252.09977361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 61.8Ų

4-(Acetyloxy)-3-methoxybenzenethanol Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A167580-1000mg
4-(Acetyloxy)-3-methoxybenzenethanol Acetate
32022-28-9
1g
$ 1453.00 2023-04-19
TRC
A167580-100mg
4-(Acetyloxy)-3-methoxybenzenethanol Acetate
32022-28-9
100mg
$ 184.00 2023-09-09
TRC
A167580-1g
4-(Acetyloxy)-3-methoxybenzenethanol Acetate
32022-28-9
1g
$ 1453.00 2023-09-09

4-(Acetyloxy)-3-methoxybenzenethanol Acetate 関連文献

4-(Acetyloxy)-3-methoxybenzenethanol Acetateに関する追加情報

4-(Acetyloxy)-3-methoxybenzenethanol Acetate: A Comprehensive Overview

4-(Acetyloxy)-3-methoxybenzenethanol Acetate (CAS No. 32022-28-9) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a precursor in the synthesis of bioactive molecules. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 4-(Acetyloxy)-3-methoxybenzenethanol Acetate.

The molecular structure of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate is characterized by a benzene ring substituted with an acetyloxy group at position 4 and a methoxy group at position 3. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. The presence of both acetyloxy and methoxy groups also suggests potential bioavailability and pharmacokinetic advantages in pharmaceutical applications.

Recent studies have highlighted the role of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate in the synthesis of bioactive compounds. For instance, researchers have employed this compound as a key intermediate in the preparation of novel anti-inflammatory agents. The ability to modify the acetyl and methoxy groups provides chemists with a versatile platform for exploring diverse chemical space and optimizing biological activity.

In terms of synthesis, 4-(Acetyloxy)-3-methoxybenzenethanol Acetate can be prepared via several routes, including nucleophilic aromatic substitution and esterification reactions. One notable method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with acetic anhydride under acidic conditions, followed by esterification to yield the final product. The optimization of reaction conditions has been a focus of recent investigations, with green chemistry approaches being increasingly adopted to enhance efficiency and reduce environmental impact.

The pharmacological properties of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate have also been explored in recent years. Preclinical studies suggest that this compound exhibits moderate anti-inflammatory and antioxidant activities, making it a promising candidate for further development into therapeutic agents. Additionally, its structural similarity to certain natural products has inspired its use as a lead compound in drug discovery programs targeting neurodegenerative diseases.

From an industrial perspective, 4-(Acetyloxy)-3-methoxybenzenethanol Acetate finds applications in the fragrance and flavor industries due to its pleasant aroma profile. Its ability to serve as a precursor for more complex aromatic compounds further underscores its versatility across multiple sectors.

In conclusion, 4-(Acetyloxy)-3-methoxybenzenethanol Acetate (CAS No. 32022-28-9) is a multifaceted compound with diverse applications spanning pharmaceuticals, fine chemicals, and beyond. Ongoing research continues to unlock new potentials for this compound, positioning it as an essential building block in modern organic synthesis.

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